Methyl perfluorooctanoate
Overview
Description
Methyl perfluorooctanoate is a fluorinated organic compound with the molecular formula C₉H₃F₁₅O₂. It is known for its high thermal and chemical stability, which is attributed to the strong carbon-fluorine bonds present in its structure. This compound is often used in various industrial applications due to its unique properties, such as resistance to heat, water, and oil .
Mechanism of Action
Target of Action
Methyl perfluorooctanoate, also known as Methyl pentadecafluorooctanoate, is a type of per- and polyfluoroalkyl substance (PFAS). The primary targets of PFAS, including this compound, are the liver cells . These substances induce several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers .
Mode of Action
This compound interacts with its targets primarily through the activation of peroxisome proliferator receptor alpha . This interaction leads to induced proliferation in rodent hepatocytes . The relevance of this mechanism to humans is uncertain .
Biochemical Pathways
The biochemical pathways affected by this compound and other PFAS are complex. RNA-sequencing studies have shown that exposure to these substances results in the differential expression of hundreds of genes . For example, all three PFAS, including this compound, induced activation of p53 and inhibition of androgen receptor and NR1D1, a transcriptional repressor important in circadian rhythm .
Pharmacokinetics
It is known that the compound has a high molecular weight of 42809 , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of this compound’s action are significant. In rodents, exposure to this compound leads to increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers . In addition, all three PFAS, including this compound, induced significant hepatocyte proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. As a non-biodegradable substance, it has extraordinary water and stain resistance, leading to environmental persistence . This environmental persistence is of significant concern due to the numerous adverse health effects of this compound .
Biochemical Analysis
Biochemical Properties
It is known that its physical properties, such as density, boiling point, and refractive index, have been determined experimentally
Cellular Effects
It is known that perfluorinated compounds (PFCs), a group that includes Methyl perfluorooctanoate, can have effects on immunological and metabolic functions, neurodevelopment, reproduction, and children development
Molecular Mechanism
It is known that perfluorinated compounds can induce activation of peroxisome proliferator receptor alpha, which is considered the primary mechanism of action in rodent hepatocyte-induced proliferation . The human relevance of this mechanism is uncertain .
Temporal Effects in Laboratory Settings
It is known that perfluorinated compounds are extremely persistent and are one of the most difficult organic pollutants to decompose
Dosage Effects in Animal Models
It is known that perfluorinated compounds can induce several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease and liver cancers
Metabolic Pathways
It is known that perfluorinated compounds can affect various metabolic processes, such as nucleotide transport and metabolism, cell motility, carbohydrate transport and metabolism, energy production and conversion, and secondary metabolites biosynthesis transport and catabolism
Transport and Distribution
It is known that perfluorinated compounds are highly mobile, persistent in the environment, and are known to bioaccumulate in humans and animals
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl perfluorooctanoate is typically synthesized by the esterification of perfluorooctanoic acid with methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as follows:
C₇F₁₅COOH + CH₃OH → C₇F₁₅COOCH₃ + H₂O
The reaction is often conducted at elevated temperatures to increase the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and high yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl perfluorooctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorooctanoic acid.
Reduction: Reduction reactions can convert it into perfluorooctanol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed:
Oxidation: Perfluorooctanoic acid.
Reduction: Perfluorooctanol.
Substitution: Various substituted perfluorooctanoates depending on the nucleophile used.
Scientific Research Applications
Methyl perfluorooctanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of fluorinated surfactants and polymers.
Biology: It is employed in studies related to the environmental impact of perfluorinated compounds.
Medicine: Research on its potential effects on human health and its use in drug delivery systems.
Industry: Utilized in the production of non-stick coatings, water-repellent fabrics, and firefighting foams.
Comparison with Similar Compounds
Perfluorooctanoic acid: Similar in structure but lacks the ester group.
Perfluorooctane sulfonate: Contains a sulfonate group instead of an ester group.
Perfluorodecanoic acid: Has a longer carbon chain compared to methyl perfluorooctanoate.
Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity compared to its analogs. This makes it particularly useful in applications requiring specific chemical modifications .
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F15O2/c1-26-2(25)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCNYZFAMHDXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F15O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059924 | |
Record name | Methyl perfluorooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376-27-2 | |
Record name | Methyl perfluorooctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl perfluorooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl perfluorooctanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating methyl perfluorooctanoate into a waterborne polyurethane acrylate system?
A1: While the provided abstract [] does not explicitly detail the characterization results, incorporating this compound into the polyurethane acrylate structure is likely aimed at enhancing the material's hydrophobicity and potentially other surface properties like oleophobicity and low surface energy. This modification could be beneficial for applications requiring water repellency, stain resistance, or anti-fouling properties. Further investigation into the full text of the paper [] would be needed to confirm the specific impacts on the material's properties and performance.
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